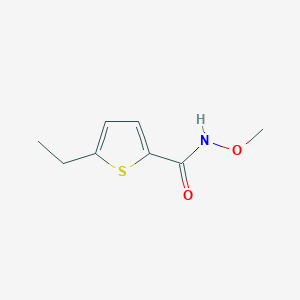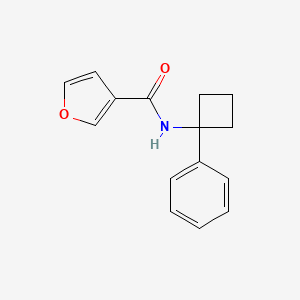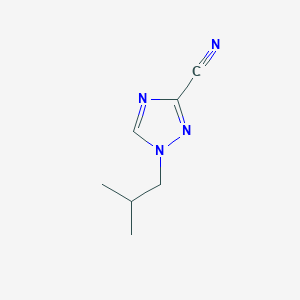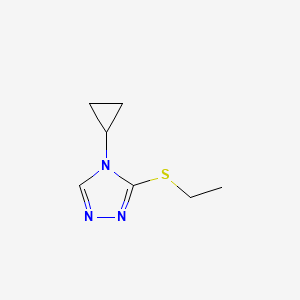
N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide, also known as CX717, is a compound that belongs to the class of ampakines. Ampakines are a group of compounds that enhance the activity of AMPA receptors in the brain, which are responsible for the fast synaptic transmission of glutamate. CX717 is a nootropic compound that has been found to improve cognitive function and memory in animal models and humans.
Mechanism of Action
N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide enhances the activity of AMPA receptors in the brain, which are responsible for the fast synaptic transmission of glutamate. This compound binds to the allosteric modulatory site of AMPA receptors, which enhances the receptor's response to glutamate. This results in increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been found to improve cognitive function and memory in animal models and humans. In addition, this compound has been shown to increase the release of acetylcholine, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a key role in cognitive function and memory. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be administered orally or intravenously. This compound has a long half-life, which allows for sustained cognitive enhancement. However, this compound has some limitations. It can be toxic at high doses and can cause seizures in some individuals. In addition, this compound has not been extensively studied for its long-term effects on cognitive function and memory.
Future Directions
There are several future directions for research on N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide. One direction is to study the long-term effects of this compound on cognitive function and memory. Another direction is to study the potential of this compound as a treatment for neurodegenerative diseases such as Alzheimer's disease. In addition, there is a need for more research on the safety and toxicity of this compound at different doses. Finally, there is a need for more research on the mechanism of action of this compound and its potential for enhancing cognitive function and memory.
Synthesis Methods
The synthesis of N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide involves several steps. The first step is the synthesis of 2-quinolinone, which is achieved by cyclization of 2-aminobenzoic acid. The second step involves the reaction of 2-quinolinone with cyclopentylmagnesium bromide to form N-cyclopentyl-2-quinolinone. The final step involves the reaction of N-cyclopentyl-2-quinolinone with methyl chloroacetate to form this compound (this compound).
Scientific Research Applications
N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide has been extensively studied for its potential as a cognitive enhancer. Animal studies have shown that this compound improves memory and learning in rats and mice. In humans, this compound has been found to improve cognitive function and working memory in healthy individuals and in patients with schizophrenia and Alzheimer's disease. This compound has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-19(15-9-2-3-10-15)16(20)12-14-7-4-6-13-8-5-11-18-17(13)14/h4-8,11,15H,2-3,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGFMRRQBWGERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-Dimethylfuran-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516837.png)
![3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B7516841.png)




![8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7516882.png)
![2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7516888.png)

![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)

![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)

![1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)